molecular formula C9H8N2O2S B13088976 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13088976
M. Wt: 208.24 g/mol
InChI Key: DIXQVCVNRDRREP-UHFFFAOYSA-N
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Description

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a carbaldehyde group and at the 5-position with a 4-methoxy-1H-pyrazole moiety. This structure combines electron-rich (thiophene, methoxy group) and electron-deficient (carbaldehyde) components, making it a versatile intermediate in medicinal chemistry and materials science. Its applications span pharmaceuticals (e.g., antimicrobial agents) and optoelectronic materials, where its conjugated system may enhance charge-transfer properties .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(4-methoxypyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2S/c1-13-7-4-10-11(5-7)9-3-2-8(6-12)14-9/h2-6H,1H3

InChI Key

DIXQVCVNRDRREP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)C2=CC=C(S2)C=O

Origin of Product

United States

Preparation Methods

Direct Substitution on Thiophene-2-carbaldehyde

A reported method for preparing 5-substituted thiophene-2-carbaldehydes involves the reaction of 2-thiophene carbaldehyde with pyrazole derivatives under controlled conditions, often using polar aprotic solvents such as DMSO to facilitate nucleophilic substitution. For example, 5-(4-chlorophenyl)thiophene-2-carbaldehyde was synthesized using DMSO as solvent with a moderate yield of 25% and melting point 88–90 °C, indicating the feasibility of substitution on the thiophene ring at the 5-position with heterocyclic groups.

Pyrazole Ring Formation via Cyclocondensation

Another approach involves the synthesis of the pyrazole ring itself through cyclocondensation reactions, where chalcones or α,β-unsaturated carbonyl compounds react with hydrazine derivatives or pyrazole precursors. This method allows the introduction of substituents such as methoxy groups on the pyrazole ring prior to attachment to the thiophene aldehyde.

Knoevenagel Condensation and Subsequent Cyclization

The Knoevenagel condensation of thiophene-2-carbaldehyde derivatives with pyrazole-containing aldehydes or ketones has been utilized to form heteroaryl methylene derivatives. For example, 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes have been condensed with thiazolidinone derivatives in PEG-400 or glacial acetic acid to yield pyrazole-containing heterocycles with good yields (up to 89%) at mild conditions without catalysts. Although this example involves thiazolidinone, the methodology is adaptable to pyrazole-functionalized thiophene aldehydes.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of substituted furfurylidenes and related heterocyclic compounds. This technique enhances reaction rates and yields while reducing reaction times. A general procedure involves mixing pyrazole derivatives and aromatic aldehydes under microwave irradiation (300 W) with catalytic piperidine, followed by recrystallization. This method is applicable to pyrazole-thiophene aldehyde systems for efficient synthesis.

Representative Synthetic Procedure

A typical synthetic route for this compound may be summarized as follows:

Step Reagents and Conditions Description Yield (%) Notes
1 2-Thiophene carbaldehyde, DMSO solvent Nucleophilic substitution with 4-methoxy-pyrazole or precursor ~25-45% Moderate yield; solvent choice critical for substitution efficiency
2 Pyrazole precursor synthesis via cyclocondensation Formation of 4-methoxy-pyrazole ring from chalcone and hydrazine derivatives 70-85% Pre-functionalization of pyrazole ring with methoxy group
3 Knoevenagel condensation in PEG-400 or glacial acetic acid Condensation with thiophene aldehyde or related intermediates 80-89% Catalyst-free, green method, mild conditions, good yields
4 Microwave-assisted reaction with piperidine catalyst Rapid synthesis under microwave irradiation (300 W) 40-80% Short reaction time, efficient crystallization

Mechanistic Insights

  • Nucleophilic Substitution: The nitrogen atom of the pyrazole ring acts as a nucleophile attacking the electrophilic 5-position of thiophene-2-carbaldehyde, facilitated by polar aprotic solvents.
  • Cyclocondensation: Hydrazine derivatives react with α,β-unsaturated ketones or aldehydes to form the pyrazole ring, with methoxy substituents introduced via substituted chalcones.
  • Knoevenagel Condensation: Aldehyde and active methylene compounds condense under mild acidic or basic conditions, often catalyzed by sodium acetate or piperidine, to form methylene-linked heterocycles.
  • Microwave Irradiation: Enhances molecular collisions and energy transfer, accelerating reaction kinetics and improving yields.

Spectral and Analytical Data Supporting Preparation

  • Melting Point: 88–90 °C for 5-substituted thiophene-2-carbaldehydes confirms purity and identity.
  • IR Spectroscopy: Characteristic aldehyde carbonyl absorption around 1680–1715 cm⁻¹; pyrazole ring vibrations observed in 1500–1600 cm⁻¹ range.
  • ¹H NMR: Signals for pyrazole protons (δ ~5.7–8.9 ppm), methoxy group singlet (δ ~3.7–3.9 ppm), and aromatic thiophene protons (δ ~6.4–7.7 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight, confirming successful synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Nucleophilic substitution on thiophene aldehyde 2-Thiophene carbaldehyde, pyrazole derivatives, DMSO Room temp to reflux, polar aprotic solvent 25–45% Straightforward, direct substitution Moderate yields, requires careful solvent choice
Cyclocondensation for pyrazole formation Chalcones, hydrazine derivatives Reflux or microwave-assisted 70–85% High regioselectivity, functional group tolerance Multi-step if pyrazole not commercially available
Knoevenagel condensation in PEG-400 or acetic acid Thiophene aldehyde, pyrazole aldehydes, sodium acetate Reflux or room temp, catalyst-free 80–89% Green chemistry, mild conditions Requires pure intermediates
Microwave-assisted synthesis Pyrazole derivatives, aromatic aldehydes, piperidine Microwave irradiation, short time 40–80% Rapid, energy-efficient Requires microwave reactor

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiophene-2-carbaldehyde derivatives with heteroaromatic substituents. Key analogues and their distinguishing features are summarized below:

Compound Substituents Key Properties Applications References
5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde (Target Compound) Thiophene-2-carbaldehyde with 4-methoxypyrazole at C5 Hypothesized enhanced electron donation from methoxy group; potential for broad conjugation Drug development, optoelectronic materials -
5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde Chloro and methyl groups on pyrazole Higher lipophilicity; melting point ~88–90°C; hazardous (H301, H311) Intermediate for bioactive molecules
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl group at C5 Strong electron-donating methoxyphenyl; UV/Vis absorption ~300–400 nm Organic semiconductors, dye-sensitized solar cells (DSSCs)
5-(Diphenylamino)thiophene-2-carbaldehyde Diphenylamino group at C5 High molar extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹); absorption up to 675 nm Long-wavelength absorbers for optoelectronic devices
5-(8-(Thiophen-2-yl)quinoxalin-5-yl)thiophene-2-carbaldehyde Quinoxaline-thiophene hybrid with extended conjugation Low bandgap (~1.8 eV); DFT-predicted efficient charge transfer Bulk heterojunction solar cells

Key Comparative Insights:

Substituents like diphenylamino () or quinoxaline () extend conjugation, reducing bandgaps and red-shifting absorption spectra compared to the target compound.

Synthetic Yields: Thiophene-2-carbaldehyde derivatives synthesized via Stille/Suzuki couplings typically achieve moderate yields (e.g., 16% for bromoquinoxaline intermediates in ). Methoxy groups may improve solubility and reaction efficiency compared to halogens.

Methoxy groups could modulate toxicity or bioavailability .

Optoelectronic Performance: Compounds with donor-acceptor-donor (D-A-D) architectures (e.g., diphenylamino derivatives in ) exhibit superior photovoltaic performance (e.g., power conversion efficiency >5%) compared to simpler thiophene-carbaldehyde systems .

Safety Profiles :

  • Chloro- and methyl-substituted analogues () are classified as hazardous (e.g., acute toxicity H301). The methoxy group may reduce reactivity, but proper handling remains critical.

Biological Activity

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde, with the CAS number 1864759-72-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

  • Molecular Formula : C₉H₈N₂O₂S
  • Molecular Weight : 208.24 g/mol
  • Structural Characteristics : The compound features a thiophene ring substituted with a pyrazole moiety and an aldehyde functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against several pathogens, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity Data

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 μg/mL
Escherichia coli0.30 μg/mL
Pseudomonas aeruginosa0.28 μg/mL

The data indicates that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been widely studied, with several reports highlighting their efficacy against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound shows promising cytotoxic effects against several cancer cell lines:

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism of Action
MCF7 (Breast Cancer)12.50Induction of apoptosis
A549 (Lung Cancer)26.00Cell cycle arrest
HepG2 (Liver Cancer)17.82Inhibition of DNA synthesis

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis and arrest the cell cycle suggests its potential as an anticancer agent.

Other Biological Activities

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Table 3: Summary of Biological Activities

Activity TypeObserved Effect
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis and inhibits cell proliferation
Anti-inflammatoryPotential inhibition of COX enzymes

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